JNJ-26489112

Descripción general

Descripción

JNJ-26489112 es un fármaco anticonvulsivo desarrollado por Johnson & Johnson para el tratamiento de la epilepsia. Fue diseñado como un sucesor del topiramato, con la expectativa de tener menos efectos secundarios debido a su falta de actividad contra la anhidrasa carbónica . This compound también se ha estudiado por su posible uso en el tratamiento del trastorno depresivo mayor .

Métodos De Preparación

La ruta sintética para JNJ-26489112 implica la reacción de (6-cloro-2,3-dihidrobenzo[1,4]dioxin-2-il)metilamina con sulfamida en condiciones específicas . Las condiciones de reacción típicamente incluyen el uso de solventes y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial probablemente implicarían escalar esta ruta sintética al tiempo que se garantiza la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

JNJ-26489112 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

JNJ-26489112 has been identified as a broad-spectrum anticonvulsant , demonstrating efficacy across various forms of epilepsy, including generalized tonic-clonic seizures, complex partial seizures, and absence seizures. Its development was motivated by the need for effective treatments for refractory epilepsy—cases where standard medications fail to provide adequate control.

Clinical Studies

A multicenter, placebo-controlled study evaluated this compound in patients with photosensitive epilepsy . The study involved 12 adult participants who underwent photic stimulation to assess the drug's impact on photoparoxysmal EEG responses. Results indicated a dose-dependent response, with higher doses leading to increased rates of complete suppression of the photoparoxysmal response (PPR). Specifically:

- At 1000 mg: 0/4 patients showed complete suppression.

- At 2000 mg: 1/4 patients showed complete suppression.

- At 3000 mg: 2/3 patients showed complete suppression .

Treatment-Resistant Major Depressive Disorder

This compound is also being explored for its potential in treating treatment-resistant major depressive disorder . In a randomized double-blind study, its efficacy was compared to that of Venlafaxine XR and placebo. The results from this trial are crucial for understanding its therapeutic profile in mood disorders .

Safety and Toxicology Studies

Safety assessments have been integral to the development of this compound. Notably, a six-month toxicity study in albino rats revealed retinal atrophy at supratherapeutic doses, underscoring the importance of monitoring ocular health in clinical trials. However, no such effects were observed in other animal models, suggesting species-specific responses to the compound .

Fertility Studies

Fertility studies conducted on male rats indicated reversible decreases in sperm concentration and motility at high doses without affecting mating performance or pregnancy outcomes. This suggests potential implications for human male fertility that warrant further investigation .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic evaluations have shown that this compound exhibits a dose-proportional increase in plasma exposure, with maximum concentrations (Cmax) observed at various dosages:

- 1000 mg: Cmax ~16 μg/mL

- 2000 mg: Cmax ~28 μg/mL

- 3000 mg: Cmax ~42 μg/mL

The median time to reach maximum concentration (tmax) was consistent across doses, ranging from approximately 3.73 to 5.04 hours post-administration .

Comparative Effectiveness

In comparison with existing treatments for epilepsy and depression, this compound presents a promising profile due to its broad-spectrum activity and favorable safety margin observed in early clinical trials. Its unique mechanism as a sulfamide compound may provide an alternative pathway for managing these challenging conditions .

Mecanismo De Acción

El mecanismo exacto de acción de JNJ-26489112 no se comprende completamente . Se sabe que inhibe los canales de sodio dependientes de voltaje y los canales de calcio tipo N, que participan en la transmisión de señales eléctricas en el sistema nervioso . Esta inhibición ayuda a estabilizar la actividad neuronal y prevenir las convulsiones. This compound también actúa como un abridor de canales de potasio, lo que contribuye aún más a sus efectos anticonvulsivos .

Comparación Con Compuestos Similares

JNJ-26489112 es similar a otros fármacos anticonvulsivos como el topiramato y la zonisamida. Es único en su falta de actividad contra la anhidrasa carbónica, lo que se asocia con menos efectos secundarios . Otros compuestos similares incluyen:

Topiramato: Un fármaco anticonvulsivo utilizado para tratar la epilepsia y prevenir las migrañas.

Zonisamida: Otro fármaco anticonvulsivo utilizado para tratar la epilepsia.

Lamotrigina: Un anticonvulsivo y estabilizador del estado de ánimo utilizado para tratar la epilepsia y el trastorno bipolar.

Las propiedades únicas de this compound lo convierten en un candidato prometedor para el tratamiento de la epilepsia con potencialmente menos efectos secundarios en comparación con otros fármacos anticonvulsivos .

Actividad Biológica

JNJ-26489112 is an investigational compound developed by Janssen Research & Development, primarily targeting central nervous system (CNS) disorders. It has been evaluated for its potential as a treatment for conditions such as treatment-resistant major depressive disorder, bipolar disorder, and epilepsy. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological properties.

This compound belongs to the class of antidepressants and antiepileptic drugs. While specific details regarding its mechanism of action are still under investigation, it is suggested that the compound may modulate neurotransmitter systems involved in mood regulation and seizure control. The drug has demonstrated broad-spectrum anticonvulsant activity in preclinical models, indicating its potential efficacy against various types of seizures .

Efficacy in Major Depressive Disorder

A significant study aimed at evaluating the efficacy of this compound in patients with treatment-resistant major depressive disorder was conducted. This randomized, double-blind trial compared this compound to an active control (Venlafaxine XR) and placebo. The results indicated that this compound exhibited promising antidepressant effects, although specific efficacy data remains proprietary .

Evaluation in Photosensitive Epilepsy

Another pivotal study focused on patients with photosensitive epilepsy evaluated the compound's ability to suppress photoparoxysmal responses induced by intermittent photic stimulation (IPS). In this exploratory study involving 12 adult patients, doses of this compound were administered sequentially to assess its impact on EEG responses:

| Dose (mg) | Positive Response Rate | Complete Suppression Rate |

|---|---|---|

| 1000 | 75% (3/4 patients) | 0% (0/4 patients) |

| 2000 | 75% (3/4 patients) | 25% (1/4 patient) |

| 3000 | 67% (2/3 patients) | 67% (2/3 patients) |

The study concluded that this compound was generally well-tolerated, with a dose-dependent effect observed on the suppression of photoparoxysmal responses .

Safety Profile and Tolerability

Safety evaluations across various studies indicated that this compound was well-tolerated among participants. Common adverse events reported included mild headache, dizziness, and nausea, occurring in more than 10% of subjects. Notably, the compound did not significantly affect the pharmacokinetics of concomitant antiepileptic drugs .

Absorption and Metabolism

Pharmacokinetic studies have shown that this compound is rapidly absorbed following oral administration. The median time to reach maximum plasma concentration () ranged from approximately 3.73 to 5.04 hours across different dosing cohorts. Plasma exposure increased proportionally with dose levels, indicating predictable pharmacokinetics suitable for further clinical development .

Toxicological Studies

Toxicological assessments revealed some concerns regarding retinal effects observed in nonclinical studies. In a six-month toxicity study in albino rats, retinal atrophy was noted at supratherapeutic doses; however, no ocular effects were observed in other animal models such as dogs or pigmented rats. These findings suggest species-specific responses to this compound and highlight the importance of careful monitoring during clinical trials .

Propiedades

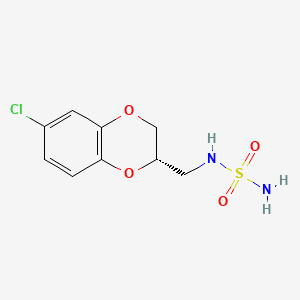

IUPAC Name |

(2S)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSAIQPPGSSNKX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031470 | |

| Record name | JNJ-26489112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871824-55-4 | |

| Record name | JNJ-26489112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871824554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-26489112 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-26489112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-26489112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TI012DLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.